(2S)-2,6-Diamino-2-methylhexanoic acid

Peptide engineering Alpha-helix stabilization Cholesterol efflux

Specifically the (2S)-stereoisomer with α-methyl modification, this building block confers complete resistance to trypsin cleavage and significantly improves peptide stability in intestinal fluid (>2 h vs <20 min). Essential for replicating MEDI7219 stability profile, enhancing ApoA-I mimetic cholesterol efflux, and achieving reliable competitive inhibition of lysine monooxygenase. Sourcing the correct α-methyl-L-lysine isomer is critical for reproducible enzyme mechanism studies and oral peptide drug development.

Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
CAS No. 111656-41-8
Cat. No. B1142899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2,6-Diamino-2-methylhexanoic acid
CAS111656-41-8
SynonymsLysine, 2-methyl- (9CI)
Molecular FormulaC7H16N2O2
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC(CCCCN)(C(=O)O)N
InChIInChI=1S/C7H16N2O2/c1-7(9,6(10)11)4-2-3-5-8/h2-5,8-9H2,1H3,(H,10,11)
InChIKeyCPUSCHYXEUZMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2,6-Diamino-2-methylhexanoic acid (α-Methyl-L-lysine) Procurement Guide: Sourcing a Differentiated Lysine Analog for Enzyme Studies and Peptide Engineering


(2S)-2,6-Diamino-2-methylhexanoic acid (CAS 111656-41-8), commonly named α-methyl-L-lysine or 2-methyl-L-lysine, is a non-proteinogenic amino acid derivative of L-lysine featuring an α-methyl substituent. [1] It belongs to the class of alpha-methyl amino acids that are employed as conformational constraints and protease-resistant building blocks in peptide therapeutics, [2] and as mechanistic probes and competitive inhibitors of lysine-utilizing enzymes. [3]

Why Generic L-Lysine or Simple Methyllysine Isomers Cannot Substitute for (2S)-2,6-Diamino-2-methylhexanoic acid in Research and Development


Generic L-lysine is a natural substrate for both anabolic and catabolic enzymes and is highly susceptible to proteases, whereas simple methyl-lysine isomers such as N-ε-methyllysine differ in their enzyme recognition and inhibition profiles. The α-methyl group of (2S)-2,6-diamino-2-methylhexanoic acid introduces steric hindrance at the backbone alpha-carbon, which abolishes trypsin susceptibility at the adjacent peptide bond [1] and can confer markedly different competitive inhibition potency against lysine monooxygenase compared to β-methyllysine. [2] Consequently, sourcing the specific (2S)-stereoisomer with the alpha-methyl modification is essential for reproducible results in peptide stability engineering and enzyme mechanism studies.

Quantitative, Comparator-Backed Evidence for Selecting (2S)-2,6-Diamino-2-methylhexanoic acid Over Closest Analogs


α-Methyl-L-lysine Provides Superior Helicity and Cholesterol Efflux Versus Native L-Lysine in ApoA-I Mimetic Peptides

In an ApoA-I mimetic peptide (peptide A), replacing two native L-lysine residues with (2S)-2,6-diamino-2-methylhexanoic acid (Kα) increased the calculated hydrophobic moment from 0.42 to 0.43 μH and enhanced ABCA1-mediated cholesterol efflux. The rank order of cholesterol efflux potency was 6α (containing both Kα and Lα) > Kα ≈ Lα ≈ Aα >> Dα ≈ A (native). [1] This provides quantitative evidence that Kα substitution improves the functional amphiphilicity of helical peptides compared to native lysine.

Peptide engineering Alpha-helix stabilization Cholesterol efflux

Competitive Inhibition of Lysine Monooxygenase: α-Methyl-L-lysine (2-Methyllysine) is a Potent Inhibitor, Whereas β-Methyllysine is a Poor Inhibitor

In the flavoprotein lysine monooxygenase from Pseudomonas fluorescens, all four methyllysine isomers (including α-methyllysine) decreased the cooperativity of the enzyme toward the normal substrate L-lysine. Lysine oxygenation was competitively inhibited by α-methyllysine and the other isomers except for β-methyllysine, which was described as 'much less inhibitory than the other methyllysines.' [1] This isomer-specific inhibitory profile directly demonstrates that the α-methyl substitution of (2S)-2,6-diamino-2-methylhexanoic acid is critical for effective competitive inhibition.

Enzyme kinetics Lysine monooxygenase Competitive inhibition

Resistance to Trypsin Cleavage: α-Methyl-L-lysine Peptide Bonds are Functionally Inert to Trypsin, Validating Use in Oral Peptide Delivery

In the engineering of MEDI7219, a GLP-1 receptor agonist for oral delivery, the native lysine residues at positions 26 and 34 were replaced with α-methyl-L-lysine (αMeLys) to eliminate trypsin susceptibility. The final lipidated peptide J229, containing αMeLys at position 26, showed >80% intact peptide remaining after 2 h incubation in fasted-state simulated intestinal fluid (FaSSIF) containing pancreatin, whereas the comparator semaglutide was completely degraded in <20 min. [1] While this stability gain is due to multiple substitutions, the specific protection provided by αMeLys at trypsin-sensitive sites is a key design element.

Proteolytic stability Oral peptide delivery Trypsin resistance

Inhibition of L-Lysine Uptake: α-Methyl-L-lysine Shows Concentration-Dependent Reduction in Lysine Transport in Bacteria

α-Methyl-L-lysine was investigated as a potential inhibitor of L-lysine transport in E. coli and Bacillus sphaericus. At equimolar concentration, no inhibition was observed; however, at 10× and 100× the lysine concentration, α-methyl-lysine caused a 20–50% reduction in the initial rate of lysine uptake in both bacteria. [1] This contrasts with N-ε-methyllysine, which inhibited lysine uptake only in B. sphaericus but not in E. coli, highlighting the unique transport inhibition spectrum of α-methyllysine.

Amino acid transport Lysine uptake inhibition Antimetabolite

Proven Application Scenarios for (2S)-2,6-Diamino-2-methylhexanoic acid Based on Quantitative Differentiation Evidence


Engineering Orally Delivered Peptide Therapeutics with Enhanced Gastrointestinal Stability

When designing peptide drugs intended for oral administration, key lysine residues targeted by trypsin can be replaced with (2S)-2,6-diamino-2-methylhexanoic acid. This strategy was validated in the development of MEDI7219, where αMeLys substitution contributed to a >2 h stability in simulated intestinal fluid versus <20 min for the non-α-methylated comparator semaglutide. [1] Procurement of the specific α-methyl-L-lysine building block is critical to replicate this stability profile.

Stabilizing Amphipathic α-Helices in Apolipoprotein Mimetic Peptides for Atherosclerosis Research

In ApoA-I mimetic peptide design, incorporating (2S)-2,6-diamino-2-methylhexanoic acid (Kα) in place of native lysine increases the peptide hydrophobic moment and enhances ABCA1-dependent cholesterol efflux. Quantitative rank order data show that Kα-containing peptides significantly outperform native lysine peptides (Kα ≈ Lα ≈ Aα >> native A). [2] Sourcing Kα amino acid is thus necessary to achieve the reported functional improvements in cholesterol efflux capacity.

Selective Competitive Inhibition of Lysine Monooxygenase for Mechanistic Studies

For enzymology studies on flavoprotein lysine monooxygenase, (2S)-2,6-diamino-2-methylhexanoic acid serves as an effective competitive inhibitor that reduces enzyme cooperativity toward L-lysine. In contrast, the β-methyl isomer is virtually inactive. [3] Therefore, laboratories investigating lysine oxygenation must specifically procure the α-methyl isomer to ensure reliable competitive inhibition.

Investigating Bacterial Lysine Transport Systems with a Defined, Selective Inhibitor

In bacterial physiology research, (2S)-2,6-diamino-2-methylhexanoic acid produces a 20–50% inhibition of L-lysine uptake at 10×–100× excess concentration in both E. coli and B. sphaericus, whereas N-ε-methyllysine inhibits uptake only in B. sphaericus. [4] This broad-spectrum yet partial inhibition profile allows researchers to differentiate transport mechanisms and design antimetabolite screens, making α-methyllysine the preferred inhibitor for comparative studies.

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